molecular formula C22H16O5 B392600 NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B392600
M. Wt: 360.4g/mol
InChI Key: ZGCBKFZNASTRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-naphthol with 4-methyl-2-oxo-2H-chromen-7-yl acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction mixture is then stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is isolated by precipitation in ethanol and purified by washing with ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and diols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with biological targets such as enzymes and receptors. The compound’s chromen-7-yl moiety can interact with the active sites of enzymes, inhibiting their activity. Additionally, the naphthyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHALEN-2-YL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its combination of a naphthyl group and a chromen-7-yl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4g/mol

IUPAC Name

naphthalen-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C22H16O5/c1-14-10-21(23)27-20-12-17(8-9-19(14)20)25-13-22(24)26-18-7-6-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3

InChI Key

ZGCBKFZNASTRGQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.